tert-Butyl nitrite

Description

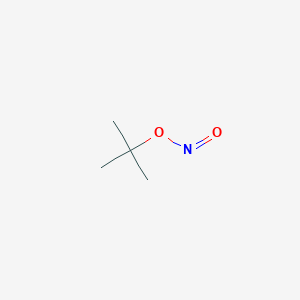

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGXOCVLYRDXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202316 | |

| Record name | tert-Butyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-80-7 | |

| Record name | tert-Butyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4780H7U8LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butyl Nitrite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 540-80-7 Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol [1][2][3][4]

This technical guide provides an in-depth overview of tert-butyl nitrite, a versatile reagent with significant applications in organic synthesis and potential relevance in drug development. This document details its chemical and physical properties, provides experimental protocols for its key applications, and outlines its role as a nitric oxide donor.

Core Properties and Molecular Structure

Tert-butyl nitrite, also known as nitrous acid tert-butyl ester, is a colorless to pale yellow, volatile, and flammable liquid.[5] It is characterized by the Chemical Abstracts Service (CAS) registry number 540-80-7.[1][2][3][4] The molecular structure consists of a tert-butyl group attached to a nitrite functional group.

Molecular Structure:

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 540-80-7 | [1][2][3][4] |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3][4] |

| Appearance | Colorless to yellow clear liquid | [6][7][8] |

| Boiling Point | 61-63 °C | [2][6][9] |

| Density | 0.867 g/mL at 25 °C | [6][9] |

| Solubility | Soluble in organic solvents; slightly soluble in water | [2][10] |

Applications in Organic Synthesis

Tert-butyl nitrite is a widely used reagent in organic chemistry, primarily for diazotization, nitrosation, and as a source of nitric oxide radicals. Its utility in the Sandmeyer reaction for the synthesis of aryl halides is a prominent application.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 4-Iodoanisole

This protocol details the synthesis of 4-iodoanisole from p-anisidine using tert-butyl nitrite.

Materials:

-

p-Anisidine

-

p-Toluenesulfonic acid monohydrate

-

Potassium iodide

-

tert-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

2 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Sodium sulfate

-

Silica gel

Procedure:

-

To a solution of p-anisidine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (2.5 mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After completion, quench the reaction with water (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 2 M HCl (aq) (15 mL), saturated NaHCO₃ (aq) (15 mL), and brine (15 mL).

-

Dry the organic layer over sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to yield 4-iodoanisole.

Role as a Nitric Oxide Donor in Biological Systems

Tert-butyl nitrite serves as an efficient source of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation. The release of NO from tert-butyl nitrite can be initiated by homolytic cleavage of the O-N bond.

Signaling Pathway of Nitric Oxide

The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC).

Caption: Nitric Oxide Signaling Pathway.

The released nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP initiate a signaling cascade that results in the relaxation of vascular smooth muscle, leading to vasodilation.

Experimental Workflow: Assessment of Vasodilation

The following workflow outlines a general procedure to assess the vasodilatory effects of tert-butyl nitrite in an ex vivo setting.

Caption: Ex Vivo Vasodilation Assay Workflow.

Summary of Reaction Yields

The efficiency of tert-butyl nitrite in various synthetic transformations is influenced by reaction conditions. The following table summarizes representative yields for different applications.

| Application | Substrate | Product | Yield (%) | Reference |

| Sandmeyer Iodination | p-Anisidine | 4-Iodoanisole | 86 | |

| N-Nitrosation | N-methylbenzamide | N-methyl-N-nitrosobenzamide | 83 (gram scale) | |

| Carboxylic Acid Synthesis | N-methoxybenzamide | Benzoic acid | 87 (gram scale) |

Conclusion

Tert-butyl nitrite is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its utility as a diazotizing and nitrosating agent, coupled with its role as a nitric oxide donor, provides a broad scope of applications. The experimental protocols and data presented in this guide offer a solid foundation for its practical implementation in the laboratory. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl nitrite | 540-80-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy Tert-Butyl Nitrite 540-80-7 Online [nsrlaboratories.com]

- 6. tert-Butyl nitrite - Wikipedia [en.wikipedia.org]

- 7. tert-Butyl Nitrite | CymitQuimica [cymitquimica.com]

- 8. tert-Butyl Nitrite | 540-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chemwhat.com [chemwhat.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Safety precautions and handling guidelines for tert-butyl nitrite

An In-depth Technical Guide to the Safe Handling of tert-Butyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for tert-butyl nitrite, a reagent used in organic synthesis for diazotization and nitrosation reactions. Due to its hazardous properties, a thorough understanding and implementation of safety protocols are critical for all personnel handling this chemical.

Chemical and Physical Properties

tert-Butyl nitrite is a colorless to yellow liquid with a characteristic sweet, agreeable odor.[1] It is highly flammable and light-sensitive.

| Property | Value | Reference |

| Chemical Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| Boiling Point | 61-63 °C (142-145 °F) | [3] |

| Density | 0.867 g/mL at 25 °C | [3] |

| Flash Point | -10 °C (14 °F) | [4] |

| Appearance | Yellow liquid | [1] |

| Odor | Agreeable, sweet odor | [1] |

Hazard Identification and Classification

tert-Butyl nitrite is classified as a hazardous substance with multiple risk factors. Adherence to GHS classifications is mandatory for labeling and communication of its hazards.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2] |

Primary Hazards:

-

High Flammability: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Vapors can form explosive mixtures with air.[3]

-

Acute Toxicity: Harmful if swallowed or inhaled.[2][5] Ingestion and inhalation may lead to the formation of methemoglobinemia, causing cyanosis (bluish skin), headache, dizziness, and nausea.[4][8][9]

-

Skin and Eye Irritation: Causes skin and eye irritation.[4] It is also a lachrymator, a substance that causes tearing.[4]

-

Reactivity: Can react violently with strong acids, reducing agents, and finely powdered metals.[4] It is also thermally unstable and may decompose or explode when heated.[4]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for tert-butyl nitrite based on animal studies.

| Toxicity Endpoint | Species | Route | Value | Remarks |

| LD₅₀ (Median Lethal Dose) | Mouse | Oral | 308 mg/kg | Associated with liver changes and methemoglobinemia.[2][3] |

| LC₅₀ (Median Lethal Concentration) | Mouse | Inhalation | 10852 ppm / 1 hour | Causes cyanosis.[1][4] |

Experimental Protocols

The toxicity values cited are determined through standardized experimental protocols. Below are generalized methodologies representative of those used to obtain the LD₅₀ and LC₅₀ data.

Protocol for Acute Oral Toxicity (LD₅₀) Determination

This protocol is based on the "Up-and-Down Procedure" to minimize animal usage while providing a statistically valid estimate of the LD₅₀.

-

Animal Selection: Healthy, young adult mice of a single sex are used, typically weighing within ±20% of the mean weight.

-

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

-

Fasting: Mice are fasted for 3-4 hours before dosing, with water available ad libitum.

-

Dose Preparation: The test substance, tert-butyl nitrite, is prepared in an appropriate vehicle. Doses are calculated based on the animal's body weight.

-

Administration: A single dose is administered to one animal via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for a set period, typically 48 hours. If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.

-

Dose Progression: This sequential dosing continues until the stopping criteria are met, typically after a specific number of dose reversals.

-

Data Analysis: The LD₅₀ is calculated from the pattern of outcomes using statistical methods like maximum likelihood estimation.

-

Necropsy: All animals are subjected to a gross necropsy to identify target organs of toxicity.

Protocol for Acute Inhalation Toxicity (LC₅₀) Determination

-

Animal Selection: Young adult rats or mice are chosen for the study.

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is used to generate a stable, measurable atmosphere of tert-butyl nitrite vapor.

-

Concentration Levels: At least three concentration levels are used, spaced to produce a range of responses from non-lethal to lethal. A range-finding study with single animals may precede this to determine appropriate concentrations.

-

Exposure: Groups of at least five animals of a single sex are exposed to a target concentration for a fixed duration, typically 1 or 4 hours.

-

Observation Period: Following exposure, animals are returned to their cages and observed for at least 14 days. Observations include signs of toxicity, distress, and time of death. Body weights are recorded periodically.

-

Data Analysis: The LC₅₀ is calculated using statistical methods (e.g., probit analysis) based on the mortality data at each concentration level.

-

Pathology: Gross necropsy is performed on all animals. Organs showing evidence of pathology may be examined microscopically.

Signaling Pathway: Nitrite-Induced Methemoglobinemia

Inhalation or ingestion of tert-butyl nitrite can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[8] This renders the hemoglobin unable to bind and transport oxygen, leading to tissue hypoxia.[8]

Caption: Nitrite-induced oxidation of hemoglobin to methemoglobin, impairing oxygen delivery.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Handle with impervious gloves (e.g., butyl rubber). Wear flame-retardant antistatic protective clothing to prevent skin exposure.[2][3]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a full-face respirator with appropriate cartridges (e.g., type AXBEK) is required.[2]

Handling Procedures

-

Work under a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[4][5]

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[2]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[4]

Caption: Step-by-step workflow for the safe handling of tert-butyl nitrite in a laboratory.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Recommended storage temperature is 2 - 8 °C in a refrigerator/flammables cabinet.[2][4]

-

Store in a flame-proof area away from sources of ignition.[5]

-

Store away from incompatible materials such as strong acids, reducing agents, and metals.[4]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial.

First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician.[2]

-

Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Get medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2]

-

General Advice: Show this safety data sheet to the doctor in attendance.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2][3]

-

Unsuitable Extinguishing Media: Do NOT use a water jet, as it may scatter and spread the fire.[2]

-

Specific Hazards: Highly flammable. Vapors can form explosive mixtures with air. Containers may explode when heated.[3][7] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[2][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2] Use water spray to cool unopened containers.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleanup: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, vermiculite). Place in a container for disposal according to local regulations.[2]

Logical Framework for Safety Precautions

A systematic approach ensures all safety aspects are covered before, during, and after handling tert-butyl nitrite.

Caption: Logical relationships between planning, execution, and post-handling safety for t-BuONO.

Disposal Considerations

-

tert-Butyl nitrite must be disposed of as hazardous waste.[2]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Do not mix with other waste. Leave chemicals in their original containers.[2]

-

Handle uncleaned containers as you would the product itself.[2]

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Proposed mechanism of nitrite-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Pharmacokinetics of sodium nitrite-induced methemoglobinemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) [mdpi.com]

An In-depth Technical Guide on the Solubility of Tert-Butyl Nitrite in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl nitrite, a vital reagent in organic synthesis. Understanding its solubility is crucial for optimizing reaction conditions, ensuring safety, and developing robust synthetic methodologies. This document compiles available solubility data, outlines experimental protocols for its determination, and illustrates a key reaction pathway involving this versatile compound.

Introduction to Tert-Butyl Nitrite

Tert-butyl nitrite ((CH₃)₃CONO), often abbreviated as TBN, is a light-yellow, volatile liquid organic compound.[1] It serves as a convenient and efficient source of the nitrosonium ion (NO⁺) and is widely employed as a reagent for diazotization, nitrosation, and nitration reactions in organic synthesis.[2][3] Its applications are extensive, ranging from the synthesis of aryl halides via the Sandmeyer reaction to its use in radical reactions and the formation of N-nitroso compounds.[4][5][6] Given its role in a multitude of chemical transformations, a thorough understanding of its physical properties, particularly its solubility in common organic solvents, is paramount for its effective and safe use in research and development.

Solubility of Tert-Butyl Nitrite

Tert-butyl nitrite generally exhibits good solubility in a wide range of common organic solvents, a property attributed to its organic nature.[7] The principle of "like dissolves like" is a useful guideline for predicting its solubility; as a relatively nonpolar molecule, it is more soluble in nonpolar or weakly polar organic solvents.[7] While precise quantitative solubility data is not extensively available in the public domain, qualitative descriptions from various chemical suppliers and literature sources provide a strong indication of its solubility profile.

Table 1: Qualitative Solubility of Tert-Butyl Nitrite in Common Solvents

| Solvent Class | Solvent Name | Solubility Description |

| Alcohols | General Alcohols | Very Soluble / Miscible[8][9] |

| Glycerol | Insoluble (Practically)[8][9] | |

| Ethers | Diethyl Ether | Very Soluble / Miscible[8][9] |

| Halogenated Solvents | Chloroform | Very Soluble[8][9] |

| Sulfur-containing Solvents | Carbon Disulfide | Very Soluble[8] |

| Aqueous Solvents | Water | Slightly Soluble[8][9] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as tert-butyl nitrite, in an organic solvent. This method is based on the principle of saturation, where a known volume of solvent is saturated with the solute at a specific temperature, and the amount of dissolved solute is then determined.

Objective: To quantitatively determine the solubility of tert-butyl nitrite in a given organic solvent at a specified temperature.

Materials:

-

Tert-butyl nitrite (of known purity)

-

Selected organic solvent (e.g., ethanol, diethyl ether, dichloromethane)

-

Volumetric flasks

-

Graduated cylinders

-

Pipettes

-

A temperature-controlled water bath or shaker

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

In a sealed container (e.g., a screw-cap vial), add an excess amount of tert-butyl nitrite to a known volume of the organic solvent. The presence of a separate, undissolved phase of tert-butyl nitrite is necessary to ensure saturation.

-

Place the sealed container in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours.

-

-

Sample Withdrawal and Dilution:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved solute.

-

Transfer the withdrawn sample into a volumetric flask of appropriate size and dilute with the same organic solvent to a known final volume. This dilution is necessary to bring the concentration of tert-butyl nitrite within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a suitable analytical method, such as gas chromatography (GC), to determine the concentration of tert-butyl nitrite.

-

Prepare a series of standard solutions of tert-butyl nitrite in the same solvent with known concentrations to create a calibration curve.

-

Compare the analytical response of the diluted sample to the calibration curve to determine the concentration of tert-butyl nitrite in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of tert-butyl nitrite in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Tert-butyl nitrite is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Keep away from sources of ignition.

Key Reaction Pathway: The Sandmeyer Reaction

Tert-butyl nitrite is a key reagent in the Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl amines. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine to form a diazonium salt, followed by the copper(I)-catalyzed displacement of the diazonium group with a halide.

The role of tert-butyl nitrite is critical in the first step, the diazotization of the aniline derivative. This process involves the in situ generation of the nitrosonium ion, which then reacts with the amine to form the diazonium salt. The overall transformation is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide range of functional groups onto an aromatic ring.

Caption: The Sandmeyer reaction pathway using tert-butyl nitrite.

Conclusion

While quantitative solubility data for tert-butyl nitrite remains elusive in readily accessible literature, qualitative assessments consistently indicate its high solubility in a variety of common organic solvents. This technical guide provides a consolidated overview of this qualitative data, a standardized protocol for its quantitative determination, and a visual representation of its application in the synthetically important Sandmeyer reaction. For researchers and professionals in drug development, this information is essential for the informed selection of solvent systems and the optimization of reaction conditions involving tert-butyl nitrite.

References

- 1. Buy Tert-Butyl Nitrite 540-80-7 Online [nsrlaboratories.com]

- 2. tert-Butyl nitrite | 540-80-7 [chemicalbook.com]

- 3. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 4. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. [PDF] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite | Semantic Scholar [semanticscholar.org]

- 6. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. tert-Butyl nitrite 90 540-80-7 [sigmaaldrich.com]

- 9. 亚硝酸叔丁酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: Thermal Decomposition Products of Tert-Butyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tert-butyl nitrite, focusing on the decomposition products, underlying reaction mechanisms, and the experimental methodologies used for their determination. The information presented herein is crucial for professionals in research and development who utilize tert-butyl nitrite in various chemical syntheses and require a thorough understanding of its stability and degradation pathways.

Executive Summary

The gas-phase pyrolysis of tert-butyl nitrite primarily yields acetone and nitric oxide. This decomposition is a unimolecular process that proceeds through a radical mechanism initiated by the homolytic cleavage of the O-N bond. The reaction is typically studied in the temperature range of 130-180°C. The major products are formed in nearly equimolar amounts, with minor products becoming more significant at higher temperatures or in the presence of other reactive species. Understanding these decomposition pathways is critical for controlling reaction conditions and ensuring the purity of desired products in synthetic applications.

Primary Decomposition Products and Stoichiometry

The principal products of the thermal decomposition of tert-butyl nitrite in the gas phase are acetone ((CH₃)₂CO) and nitric oxide (NO) . The overall reaction can be represented as:

(CH₃)₃CONO → (CH₃)₂CO + NO + CH₃ (further reactions of the methyl radical occur)

Under ideal conditions, the molar ratio of acetone to nitric oxide produced is approximately 1:1.

Quantitative Data on Product Yields

The following table summarizes the product yields from the gas-phase pyrolysis of tert-butyl nitrite under specific experimental conditions. The data is primarily based on the seminal work in this field.

| Temperature (°C) | Initial Pressure (torr) | Acetone Yield (%) | Nitric Oxide Yield (%) | Other Products |

| 130.5 | 50 | 98 ± 2 | 99 ± 2 | Methane, tert-butanol |

| 151.2 | 50 | 97 ± 3 | 98 ± 3 | Methane, tert-butanol |

| 178.8 | 50 | 95 ± 4 | 96 ± 4 | Methane, tert-butanol, nitromethane |

Note: The yields are reported relative to the amount of tert-butyl nitrite decomposed.

Reaction Mechanism and Signaling Pathways

The thermal decomposition of tert-butyl nitrite proceeds via a free-radical chain mechanism. The key steps are outlined below.

Initiation:

The primary initiation step is the homolytic fission of the relatively weak oxygen-nitrogen bond to form a tert-butoxy radical and a nitric oxide molecule.

(CH₃)₃CONO → (CH₃)₃CO• + •NO

Propagation:

The tert-butoxy radical is unstable and undergoes β-scission to yield acetone and a methyl radical.

(CH₃)₃CO• → (CH₃)₂CO + •CH₃

The highly reactive methyl radical can then participate in several secondary reactions. One of the most significant is the reaction with nitric oxide to form nitrosomethane.

•CH₃ + •NO → CH₃NO

Nitrosomethane can then undergo further reactions, including dimerization and isomerization.

Termination:

The chain reaction is terminated by the combination of radicals. For instance:

2 •CH₃ → C₂H₆

•CH₃ + (CH₃)₃CO• → (CH₃)₃COCH₃

The following diagram illustrates the primary decomposition pathway:

Caption: Primary reaction pathway for the thermal decomposition of tert-butyl nitrite.

Experimental Protocols

The investigation of the gas-phase thermal decomposition of tert-butyl nitrite typically involves a static pyrolysis system coupled with gas chromatography for product analysis.

A. Synthesis and Purification of Tert-Butyl Nitrite

Tert-butyl nitrite is synthesized by the dropwise addition of a solution of sodium nitrite to a cooled acidic solution of tert-butanol. The resulting ester is then separated, washed, and purified by fractional distillation under reduced pressure.

B. Pyrolysis Apparatus and Procedure

A schematic of a typical experimental setup is shown below.

Caption: A generalized workflow for the pyrolysis of tert-butyl nitrite and product analysis.

-

Apparatus: A cylindrical quartz reaction vessel is housed in a temperature-controlled furnace. The vessel is connected to a high-vacuum line equipped with pressure gauges and a sample introduction port.

-

Procedure:

-

The reaction vessel is evacuated to a high vacuum.

-

A known pressure of tert-butyl nitrite vapor is introduced into the heated vessel.

-

The decomposition is allowed to proceed for a specific duration.

-

The reaction is quenched by expanding the contents of the reactor into a series of cold traps (typically cooled with liquid nitrogen) to collect the condensable products.

-

The non-condensable gases are collected separately.

-

C. Product Analysis

The collected products are analyzed both qualitatively and quantitatively using gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS).

-

Qualitative Analysis: Product identification is achieved by comparing the retention times of the components with those of authentic samples and by analyzing their mass spectra.

-

Quantitative Analysis: The amount of each product is determined by integrating the peak areas in the gas chromatogram and comparing them to calibration curves generated from standard samples of known concentrations.

Concluding Remarks

The thermal decomposition of tert-butyl nitrite is a well-characterized process that predominantly yields acetone and nitric oxide. The underlying free-radical mechanism has been established through kinetic studies and product analysis. For professionals in drug development and other areas of chemical synthesis, a thorough understanding of these decomposition pathways is essential for optimizing reaction conditions, minimizing the formation of impurities, and ensuring the safe handling of this reagent. The experimental protocols outlined in this guide provide a foundation for further investigation into the thermal stability of tert-butyl nitrite under various conditions.

The Versatile Chemistry of Tert-Butyl Nitrite: A Deep Dive into its Mechanisms of Action in Organic Synthesis

For Immediate Release

[City, State] – [Date] – Long regarded as a potent reagent in the synthetic chemist's toolkit, tert-butyl nitrite (TBN) continues to be a subject of intense research due to its multifaceted reactivity. This technical guide provides an in-depth exploration of the core mechanisms through which TBN participates in and catalyzes a variety of crucial organic transformations. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the roles of TBN as a diazotizing agent, a nitrating agent, and a radical initiator, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Unique Reactivity of Tert-Butyl Nitrite

Tert-butyl nitrite ((CH₃)₃CONO) is a commercially available and versatile reagent valued for its ability to function under mild conditions. Its efficacy stems from the relatively weak O-N bond, which can undergo homolytic cleavage to generate a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO). This initial bond scission is the gateway to its diverse applications in organic synthesis, enabling it to act as a potent initiator of radical reactions, a source of nitro groups, and an efficient diazotizing agent.[1] This guide will dissect these primary modes of action, offering a clear understanding of how to harness the synthetic potential of TBN.

Mechanism I: Diazotization and the Sandmeyer Reaction

One of the most classical applications of tert-butyl nitrite is in the diazotization of primary aromatic amines to form diazonium salts. These intermediates are highly valuable in organic synthesis, particularly as precursors in Sandmeyer-type reactions for the introduction of a wide range of substituents onto an aromatic ring.[2][3]

The diazotization process is initiated by the protonation of TBN, which then reacts with the primary amine to form a diazonium ion. This species readily loses nitrogen gas (N₂) to generate an aryl radical, which can then be trapped by various reagents.

Signaling Pathway for Diazotization and Sandmeyer Reaction

References

Tert-Butyl Nitrite: A Technical Guide to its Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl nitrite (TBN), an organic alkyl nitrite, sees use as a reagent in organic synthesis.[1][2] This document provides a comprehensive technical overview of the potential hazards and toxicity of tert-butyl nitrite, compiled from available safety data sheets, toxicological databases, and scientific literature. The information is intended to inform researchers, scientists, and drug development professionals, enabling a thorough risk assessment in laboratory and industrial settings. This guide details acute and potential long-term health effects, presents available quantitative toxicological data, outlines relevant experimental methodologies, and illustrates the primary mechanism of acute toxicity.

Physicochemical Properties and Hazardous Identification

Tert-butyl nitrite is a clear yellow, highly flammable liquid and vapor with a flashpoint of -10°C.[3][4] It is light-sensitive and thermally unstable, with the potential to decompose or explode when heated.[3] It is incompatible with reducing agents, strong acids, and finely powdered metals.[3] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4]

Hazard Statements:

Toxicological Data

The primary acute toxic effect of tert-butyl nitrite is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[7] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory distress and death.[3][4]

Acute Toxicity

Quantitative acute toxicity data for tert-butyl nitrite is summarized in the table below.

| Exposure Route | Test Species | Parameter | Value | Reference |

| Oral | Mouse | LD50 | 308 mg/kg | [3][4][8] |

| Inhalation | Mouse | LC50 | 10852 ppm/1H | [3] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Other Toxicological Endpoints

Information on other toxicological endpoints for tert-butyl nitrite is limited. Much of the available data is for related alkyl nitrites or the nitrite class of compounds in general.

| Endpoint | Finding | Comments | Reference |

| Skin Corrosion/Irritation | Causes skin irritation. | No quantitative data available for tert-butyl nitrite. | [3] |

| Eye Damage/Irritation | Causes eye irritation. Lachrymator. May cause permanent corneal opacification. | No quantitative data available for tert-butyl nitrite. | [3] |

| Respiratory/Skin Sensitization | No data available. | [4] | |

| Germ Cell Mutagenicity | Laboratory experiments have resulted in mutagenic effects. | Specific Ames test data for tert-butyl nitrite is not readily available. However, other alkyl nitrites have tested positive in the Salmonella typhimurium assay. | [3] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | Studies on isobutyl nitrite have shown evidence of carcinogenic activity in rodents. Ingested nitrites, in general, are considered "probably carcinogenic to humans" by IARC under conditions that result in endogenous nitrosation. | [4][9] |

| Reproductive Toxicity | May cause reproductive and fetal effects. | No specific studies on tert-butyl nitrite were identified. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Target Organs: Blood, central nervous system, immune system, smooth muscle, ears. | Effects include methemoglobinemia, dizziness, and suffocation. | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged exposure may cause anemia and methemoglobinemia. | No specific chronic toxicity studies on tert-butyl nitrite were identified. | [3] |

| Aspiration Hazard | No data available. | [4] |

Mechanism of Toxicity: Methemoglobin Formation

The primary mechanism of acute toxicity for tert-butyl nitrite is the induction of methemoglobinemia. This process involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin molecule incapable of binding and transporting oxygen.

References

- 1. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 2. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 3. Proposed mechanism of nitrite-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. eurolab.net [eurolab.net]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Sandmeyer Reaction Utilizing tert-Butyl Nitrite: A Versatile Tool for Aromatic Functionalization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of aromatic primary amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1] While traditionally employing aqueous sodium nitrite for diazotization, the use of organic nitrites, particularly tert-butyl nitrite (t-BuONO), offers significant advantages, including milder reaction conditions and improved compatibility with a broader range of solvents and substrates.[2] This document provides detailed application notes and experimental protocols for conducting Sandmeyer reactions using tert-butyl nitrite, with a focus on applications relevant to pharmaceutical and materials science research.

Advantages of Using tert-Butyl Nitrite

The use of tert-butyl nitrite for in situ formation of diazonium salts under anhydrous conditions circumvents some of the limitations of the classical aqueous-based Sandmeyer reaction. Key benefits include:

-

Anhydrous Conditions: Enables the use of water-sensitive substrates and reagents.[2]

-

Milder Reaction Conditions: Reactions can often be performed at lower temperatures, enhancing the stability of sensitive functional groups.

-

Improved Solubility: The use of organic solvents facilitates the reaction of non-polar substrates.

-

One-Pot Procedures: Diazotization and subsequent substitution can often be carried out in a single reaction vessel, streamlining the synthetic workflow.[3]

Applications in Research and Drug Development

The Sandmeyer reaction is a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its ability to introduce a wide variety of substituents onto an aromatic ring makes it invaluable for structure-activity relationship (SAR) studies and the development of novel molecular entities. For instance, this reaction has been instrumental in the synthesis of the antipsychotic drug flupentixol and the anti-cancer agent neoamphimedine.[1][2] The protocols described herein are applicable to the synthesis of key intermediates and final products in drug discovery and development pipelines.

Quantitative Data Summary

The following tables summarize quantitative data from representative Sandmeyer reactions employing tert-butyl nitrite. These examples highlight the versatility of the method for introducing various functional groups.

Table 1: Iodination of p-Anisidine

| Parameter | Value |

| Starting Material | p-Anisidine |

| Reagents | tert-Butyl nitrite, p-Toluenesulfonic acid monohydrate, Potassium iodide |

| Solvent | Acetonitrile |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 4.5 hours |

| Product | 4-Iodoanisole |

| Yield | 86% |

Table 2: Bromination of an Aryl Amine [4]

| Parameter | Value |

| Starting Material | Aryl Amine (SM) |

| Reagents | tert-Butyl nitrite, Copper(II) bromide |

| Solvent | Acetonitrile (ACN) |

| Temperature | 0 °C |

| Reaction Time | >10 minutes |

| Product | Aryl Bromide |

| Yield | Not specified |

Table 3: Chlorination of an Aryl Amine [4]

| Parameter | Value |

| Starting Material | Aryl Amine (SM) |

| Reagents | tert-Butyl nitrite, Copper(II) chloride |

| Solvent | Acetonitrile (ACN) |

| Temperature | Not specified |

| Reaction Time | >5 minutes |

| Product | Aryl Chloride |

| Yield | Not specified |

Table 4: Chlorosulfonylation of p-Anisidine [5]

| Parameter | Value |

| Starting Material | p-Anisidine |

| Reagents | tert-Butyl nitrite, DABSO (SO2 surrogate), Copper(II) chloride, 37% aq. HCl |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Room temperature to 75 °C |

| Reaction Time | 2 hours at 75 °C |

| Product | 4-Methoxybenzene-1-sulfonyl chloride |

| Yield | 83% (by qNMR) |

Experimental Protocols

The following are detailed protocols for key Sandmeyer reactions utilizing tert-butyl nitrite.

Protocol 1: Iodination of an Aromatic Amine

This protocol is based on the iodination of p-anisidine.

Materials:

-

Aromatic amine (e.g., p-anisidine)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Potassium iodide (KI)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aromatic amine (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add p-toluenesulfonic acid monohydrate (1.0 mmol, 1.0 eq.) and potassium iodide (2.5 mmol, 2.5 eq.).

-

Add tert-butyl nitrite (2.5 mmol, 2.5 eq.) dropwise to the cooled solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or UPLC).

-

Upon completion, quench the reaction with water (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired aryl iodide.

Protocol 2: General Procedure for Bromination or Chlorination

This is a general procedure based on patent literature examples.[4]

Materials:

-

Aromatic amine

-

Copper(II) bromide (CuBr₂) or Copper(II) chloride (CuCl₂)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (ACN)

Procedure for Bromination:

-

To a suspension of CuBr₂ (1.18 eq.) in acetonitrile at 0 °C, add tert-butyl nitrite (1.29 eq.).

-

Stir the mixture for 10 minutes.

-

Add the aromatic amine (1.0 eq.).

-

Stir the reaction mixture until completion, monitoring by a suitable technique.

-

Perform an appropriate aqueous work-up and purification to isolate the aryl bromide.

Procedure for Chlorination:

-

To a suspension of CuCl₂ (1.12 eq.) in acetonitrile, add tert-butyl nitrite (1.15 eq.).

-

Stir the mixture for 5 minutes.

-

Add a solution of the aromatic amine (1.0 eq.) in a suitable solvent.

-

Stir the reaction mixture until completion, monitoring by a suitable technique.

-

Perform an appropriate aqueous work-up and purification to isolate the aryl chloride.

Protocol 3: Chlorosulfonylation of an Aromatic Amine

This protocol describes a modern approach to synthesizing aryl sulfonyl chlorides.[5]

Materials:

-

Aromatic amine (e.g., p-anisidine)

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

-

Copper(II) chloride (CuCl₂)

-

37% aqueous Hydrochloric acid (HCl)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, combine the aromatic amine (1.0 eq.), DABSO (0.60 eq.), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 eq.) in acetonitrile (to a concentration of 0.2 M).

-

Stir the mixture at room temperature.

-

Slowly add tert-butyl nitrite (1.1 eq.) dropwise.

-

For electron-rich anilines, after the addition of tert-butyl nitrite, heat the reaction mixture to 75 °C for 2 hours to avoid the accumulation of the diazonium intermediate. For less reactive anilines, the reaction may proceed to completion at room temperature over a longer period (e.g., 17 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to isolate the corresponding sulfonyl chloride.

-

The isolated sulfonyl chloride can be further purified or used directly in subsequent reactions, such as sulfonamide formation by adding an amine.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a one-pot Sandmeyer reaction using tert-butyl nitrite.

Caption: General experimental workflow for the Sandmeyer reaction.

Signaling Pathway/Reaction Mechanism

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The following diagram illustrates the proposed pathway.[6]

Caption: Proposed mechanism of the Sandmeyer reaction.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl Nitrite [commonorganicchemistry.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

tert-Butyl Nitrite: A Versatile and Milder Agent for the Diazotization of Aromatic Amines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diazotization of aromatic amines is a fundamental transformation in organic synthesis, yielding highly versatile aryl diazonium salt intermediates. These intermediates are precursors to a vast array of functionalized aromatic compounds, making them invaluable in the fields of medicinal chemistry, materials science, and drug development. Traditionally, diazotization is conducted using sodium nitrite in the presence of a strong mineral acid at low temperatures. However, this method can be harsh and incompatible with sensitive substrates. tert-Butyl nitrite (TBN) has emerged as a superior alternative, offering milder, non-aqueous, and often room temperature conditions for the effective diazotization of a wide range of aromatic amines.[1][2] Its advantages include improved safety, as it avoids the accumulation of unstable diazonium salts, and compatibility with a broader scope of functional groups.[1][3]

Mechanism of Diazotization with tert-Butyl Nitrite

Under acidic conditions, tert-butyl nitrite is protonated and subsequently decomposes to form a nitrosonium ion (NO⁺) and tert-butanol. The nitrosonium ion then acts as the electrophile, reacting with the primary aromatic amine. The reaction proceeds through the formation of an N-nitrosamine intermediate, which then tautomerizes and eliminates water to yield the aryl diazonium ion.[4] In aprotic, neutral, or weakly acidic media, the reaction can also proceed effectively, highlighting the versatility of TBN.[4][][6]

Caption: Mechanism of diazotization using tert-butyl nitrite under acidic conditions.

Applications in Synthesis

Aryl diazonium salts generated using TBN are key intermediates in numerous synthetic transformations, including:

-

Sandmeyer Reaction: Conversion of the diazonium group to a halide or cyanide.[7][8]

-

Gomberg-Bachmann Reaction: Aryl-aryl bond formation.[3]

-

Balz-Schiemann Reaction: Synthesis of aryl fluorides.

-

Azo Coupling: Formation of azo compounds, which are widely used as dyes and pigments.[9]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the in-situ generation of aryl diazonium salts using tert-butyl nitrite and their subsequent reaction.

Caption: A generalized workflow for tert-butyl nitrite mediated diazotization.

Protocol 1: Sandmeyer Iodination of p-Anisidine[10]

This protocol details the one-pot synthesis of 4-iodoanisole from p-anisidine.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| p-Anisidine | 123.15 | 123 | 1.0 | 1.0 |

| p-Toluenesulfonic Acid Monohydrate | 190.22 | 190 | 1.0 | 1.0 |

| Potassium Iodide (KI) | 166.00 | 415 | 2.5 | 2.5 |

| tert-Butyl Nitrite (TBN) | 103.12 | ~258 (0.30 mL) | 2.5 | 2.5 |

| Acetonitrile (MeCN) | 41.05 | 5 mL | - | - |

Procedure:

-

To a solution of p-anisidine (123 mg, 1.0 mmol), p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol), and potassium iodide (415 mg, 2.5 mmol) in acetonitrile (5 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Add tert-butyl nitrite (0.30 mL, 2.5 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

After 30 minutes, heat the reaction mixture to 60 °C and stir for 4 hours.

-

Upon completion, quench the reaction with water (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 2 M HCl (aq.) (15 mL), saturated NaHCO₃ (aq.) (15 mL), and brine (15 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate:hexane = 1:4) to yield 4-iodoanisole.

Expected Yield: 202 mg (86%)

Protocol 2: Sandmeyer Bromination and Chlorination (General Procedure)[7]

This protocol provides a general method for the Sandmeyer bromination and chlorination of aromatic amines.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Aromatic Amine | - | 34 | 1.0 |

| Copper(II) Bromide (CuBr₂) | 223.35 | 40 | 1.18 |

| or Copper(II) Chloride (CuCl₂) | 134.45 | 3.4 | 1.0 |

| tert-Butyl Nitrite (TBN) | 103.12 | 44 (for bromide) or 3.9 (for chloride) | 1.29 (for bromide) or 1.15 (for chloride) |

| Acetonitrile (MeCN) | 41.05 | - | - |

Procedure for Bromination:

-

To a suspension of CuBr₂ (9.0 g, 40.0 mmol) in acetonitrile at 0 °C, add tert-butyl nitrite (5.2 mL, 44 mmol).

-

Stir the mixture for 10 minutes.

-

Add the aromatic amine (34 mmol) to the mixture and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Perform a standard aqueous workup and purify by column chromatography.

Procedure for Chlorination:

-

To a suspension of CuCl₂ (450 mg, 3.4 mmol) in acetonitrile (8 mL), add tert-butyl nitrite (0.52 mL, 3.9 mmol).

-

Stir the mixture for 5 minutes.

-

Add a solution of the aromatic amine in a suitable solvent and stir until the reaction is complete.

-

Perform a standard aqueous workup and purify by column chromatography.

Quantitative Data Summary

The following table summarizes the yields of various products obtained from the diazotization of aromatic amines with tert-butyl nitrite, followed by different synthetic transformations.

| Aromatic Amine | Reagents | Product | Yield (%) | Reference |

| p-Anisidine | p-TsOH, KI, TBN in MeCN | 4-Iodoanisole | 86 | [10] |

| Ethyl 4-aminobenzoate | p-TsOH, HFP, CuI, TBN in MeCN | Ethyl 4-isoperfluoropropyl-benzoate | 75 | [11] |

| 4-Chloroaniline | HBF₄, TBN, furan in acetone/water | 2-(4-Chlorophenyl)furan | 75 | [2] |

| 4-Nitroaniline | HBF₄, TBN, furan in acetone/water | 2-(4-Nitrophenyl)furan | 81 | [12] |

| 4-Aminobenzonitrile | CuBr₂, TBN in MeCN | 4-Bromobenzonitrile | 84 | [13] |

Conclusion

tert-Butyl nitrite is a highly effective and versatile reagent for the diazotization of aromatic amines. Its use under mild, often non-aqueous conditions allows for the synthesis of a wide range of functionalized aromatic compounds from sensitive substrates that may not be compatible with traditional diazotization methods. The protocols and data presented here demonstrate the broad applicability and high efficiency of TBN in modern organic synthesis, making it an indispensable tool for researchers in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 6. mechanism of the diazotization reaction | Filo [askfilo.com]

- 7. tert-Butyl Nitrite [commonorganicchemistry.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.rsc.org [pubs.rsc.org]

The Versatility of Tert-butyl Nitrite in C-H Bond Functionalization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl nitrite (TBN) has emerged as a remarkably versatile and practical reagent in modern organic synthesis, particularly in the strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds. Its ability to serve as a source of nitric oxide (NO), a nitro group (NO2), and a radical initiator under mild conditions has made it an invaluable tool for forging new carbon-nitrogen and carbon-oxygen bonds. This document provides detailed application notes and protocols for the use of TBN in key C-H functionalization reactions, targeting researchers and professionals in the pharmaceutical and chemical industries. The methodologies presented herein offer efficient pathways to valuable nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5]

C-H Nitration: A Direct Approach to Nitroarenes and Nitroalkanes

The direct introduction of a nitro group into a molecule via C-H activation is a highly sought-after transformation. TBN provides a safe and effective alternative to traditional nitrating agents, which often require harsh conditions and exhibit poor selectivity.[1][2] TBN-mediated nitration can be achieved through various strategies, including metal-catalyzed and metal-free systems, often proceeding through a radical mechanism.[1][2]

Metal-Free Regioselective C-3 Nitration of Quinoline N-Oxides

A notable application of TBN is the metal-free, regioselective C-3 nitration of quinoline N-oxides. This reaction proceeds under mild conditions and offers a direct route to valuable 3-nitroquinoline N-oxides.[1]

Reaction Mechanism Overview:

The reaction is initiated by the generation of •NO radicals from tert-butyl nitrite, which are subsequently oxidized to •NO2 radicals. These •NO2 radicals then undergo an electrophilic radical addition to the quinoline N-oxide. A final single-electron oxidation process, assisted by another radical species (•NO2 or t-BuO•), leads to the formation of the desired product.[1]

Experimental Protocol: General Procedure for C-3 Nitration of Quinoline N-Oxides [1]

-

To a reaction vessel containing the quinoline N-oxide (1.0 equiv.), add a suitable solvent (e.g., DCE).

-

Add tert-butyl nitrite (TBN) (2.0-3.0 equiv.).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

-

Upon completion, as monitored by TLC, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-nitroquinoline N-oxide.

Quantitative Data for C-3 Nitration of Quinoline N-Oxides

| Substrate | Product | Yield (%) |

| Quinoline N-oxide | 3-Nitroquinoline N-oxide | 85 |

| 2-Methylquinoline N-oxide | 2-Methyl-3-nitroquinoline N-oxide | 78 |

| 2-Phenylquinoline N-oxide | 3-Nitro-2-phenylquinoline N-oxide | 82 |

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.

Copper-Catalyzed Remote C-H Nitration of 8-Amidoquinolines

The use of a directing group allows for the functionalization of remote C-H bonds. In this context, TBN is employed in the copper-catalyzed C-5 nitration of 8-amidoquinolines, demonstrating high regioselectivity.[1]

Experimental Workflow:

Caption: Experimental workflow for the Cu-catalyzed C-H nitration of 8-amidoquinolines.

Quantitative Data for Copper-Catalyzed C-H Nitration of 8-Amidoquinolines

| Directing Group | Substrate | Yield (%) |

| N-Phenylacetamide | 8-(Phenylacetamido)quinoline | 75 |

| N-Pivalamide | 8-(Pivalamido)quinoline | 82 |

| N-Benzamide | 8-Benzamidoquinoline | 88 |

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.

C-H Amination and Amidation: Formation of C-N Bonds

TBN can also facilitate the formation of C-N bonds through C-H amination and amidation reactions. These transformations are crucial for the synthesis of nitrogen-containing heterocycles and other valuable building blocks.

Intermolecular Oxidative Sulfonamination of Alkynes

TBN can act as an oxidant in the metal-free, intermolecular sulfonamination of alkynylamines with sulfinic acids to produce substituted sulfonyl pyrroles.[6]

Experimental Protocol: General Procedure for Sulfonamination of Alkynes [6]

-

Combine the alkynylamine (1.0 equiv.), sulfinic acid (1.5 equiv.), and tert-butyl nitrite (2.0 equiv.) in a suitable solvent (e.g., DMSO).

-

Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 6 h).

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the substituted sulfonyl pyrrole.

Quantitative Data for Intermolecular Sulfonamination of Alkynes

| Alkynylamine | Sulfinic Acid | Yield (%) |

| N,4-dimethyl-N-(prop-2-yn-1-yl)aniline | Benzenesulfinic acid | 85 |

| N-methyl-N-(prop-2-yn-1-yl)aniline | 4-Methylbenzenesulfinic acid | 82 |

| N-benzyl-N-(prop-2-yn-1-yl)aniline | 4-Chlorobenzenesulfinic acid | 78 |

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.

Synthesis of N-Heterocycles through Domino Reactions

A significant advantage of using TBN is its ability to participate in domino or cascade reactions, enabling the rapid construction of complex heterocyclic scaffolds from simple starting materials.

Domino Synthesis of Isoxazolines and Isoxazoles

TBN mediates the domino synthesis of isoxazolines and isoxazoles from terminal aryl alkenes and alkynes, respectively.[7] This process involves a sequence of radical addition and cyclization steps.

Proposed Mechanistic Pathway:

Caption: Proposed mechanistic pathway for the TBN-mediated synthesis of isoxazolines.

Experimental Protocol: General Procedure for Isoxazoline Synthesis [7]

-

In a sealed tube, dissolve the terminal aryl alkene (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane).

-

Add tert-butyl nitrite (TBN) (3.0 equiv.).

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a certain duration (e.g., 12 h).

-

After cooling, concentrate the mixture and purify the residue by column chromatography to obtain the isoxazoline product.

Quantitative Data for Domino Synthesis of Isoxazolines

| Aryl Alkene | Product | Yield (%) |

| Styrene | 3-Phenyl-2-isoxazoline | 75 |

| 4-Methylstyrene | 3-(p-Tolyl)-2-isoxazoline | 80 |

| 4-Chlorostyrene | 3-(4-Chlorophenyl)-2-isoxazoline | 72 |

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.

Conclusion

Tert-butyl nitrite is a powerful and versatile reagent for C-H bond functionalization, offering mild reaction conditions, broad substrate scope, and unique reactivity. The protocols and data presented in these application notes provide a practical guide for researchers in academia and industry to harness the synthetic potential of TBN for the efficient construction of a wide range of nitrogen-containing molecules. Its application in the late-stage functionalization of complex molecules further underscores its importance in drug discovery and development programs.[8][9][10] The continued exploration of TBN-mediated reactions is expected to unveil even more innovative and efficient synthetic methodologies in the future.

References

- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl Nitrite as a Privileged Reagent for C-H Bond (Sub)Nitration Reaction in Organic Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. tert-Butyl Nitrite as a Privileged Reagent for C-H Bond (Sub)Nitration Reaction in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 6. tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles from the Alkynylamines and Sulfinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Metal-Free Nitration of Phenols Using tert-Butyl Nitrite: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of phenols is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and dye industries.[1] Traditional nitration methods often employ harsh and corrosive reagents like mixed acids (sulfuric and nitric acid), which can lead to poor selectivity, over-nitration, and significant acid waste.[2][3] This application note details a mild, metal-free, and chemoselective method for the mononitration of phenols using tert-butyl nitrite (t-BuONO). This procedure offers an efficient and selective alternative, particularly suitable for sensitive and complex substrates, including polymer-supported peptides.[2][4]

tert-Butyl nitrite serves as a safe and effective nitrating agent, displaying a high degree of chemoselectivity for phenols and producing only tert-butanol as a byproduct.[4][5] The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups, making it a valuable tool in organic synthesis and drug development.[2][6]

Reaction and Mechanism

The proposed mechanism for the nitration of phenols with tert-butyl nitrite involves an initial reversible O-nitrosylation of the phenolic hydroxyl group to form an O-nitroso intermediate.[4][5] This is followed by homolysis and oxidation to achieve C-nitration.[5][6] The hydroxyl group of the phenol plays a crucial role in directing the regioselectivity of the reaction.[4][5]

Application Notes

-

Chemoselectivity: This method exhibits excellent chemoselectivity, preferentially nitrating phenolic hydroxyl groups in the presence of other potentially reactive functional groups.[4][5]

-

Mononitration: The reaction conditions are optimized to favor the formation of mononitro derivatives, with resistance to over-nitration.[4][5]

-

Regioselectivity: The regiochemical outcome is predominantly influenced by the directing effect of the hydroxyl group. For instance, ortho- and para-substituted phenols yield exclusively the corresponding para- and ortho-nitro derivatives, respectively.[4][5] In cases where both ortho and para positions are available, a mixture of mononitrated regioisomers is typically obtained.[5]

-

Substrate Scope: The procedure is effective for a range of electron-rich phenols with varying steric hindrance.[5]

-

Solid-Phase Synthesis: A significant advantage of this method is its compatibility with solid-phase peptide synthesis, enabling the site-specific nitration of tyrosine residues within peptides.[4][5] This is particularly useful for the synthesis of fluorogenic substrates for protease characterization.[4]

-

Safety and Handling: tert-Butyl nitrite is a volatile and relatively safe reagent compared to traditional nitrating agents, and it is soluble in various organic solvents.[4][5]

Experimental Protocols

General Procedure for Nitration of Phenols in Solution

This protocol is adapted from the work of Savinov and co-workers.[5]

Materials:

-

Phenolic substrate

-

tert-Butyl nitrite (t-BuONO)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the phenolic substrate in anhydrous THF to a concentration of 0.2 M.

-

To the stirred solution, add 3 equivalents of tert-butyl nitrite at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary depending on the substrate.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Note: All yields reported in the following tables were determined by ¹H NMR unless otherwise specified.[5]

Data Presentation

Table 1: Nitration of Various Phenolic Substrates[5]

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | Phenol | o-Nitrophenol / p-Nitrophenol | 78 (o/p = 1.3:1) |

| 2 | o-Cresol | 4-Methyl-2-nitrophenol / 2-Methyl-4-nitrophenol | 82 (o/p mixture) |

| 3 | p-Cresol | 2-Nitro-4-methylphenol | 95 |

| 4 | 4-Methoxyphenol | 4-Methoxy-2-nitrophenol | >95 |

| 5 | 2,6-Dimethoxyphenol | 2,6-Dimethoxy-4-nitrophenol | >95 |

Table 2: Nitration of Tyrosine Derivatives[4]

| Entry | Substrate | Product | Yield (%) |

| 1 | Boc-Tyr-OH | Boc-Tyr(3-NO₂)-OH | >95 |

| 2 | Boc-Tyr-OMe | Boc-Tyr(3-NO₂)-OMe | >95 |

Visualizations

Caption: Experimental workflow for the metal-free nitration of phenols.

Caption: Proposed mechanism for the nitration of phenols with t-BuONO.

References

- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of N-Nitrosamines Using tert-Butyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-nitrosamines from secondary amines using tert-butyl nitrite (TBN) as a nitrosating agent. This methodology is notable for its efficiency, broad substrate scope, and mild, environmentally friendly reaction conditions.

Introduction